molecular formula C5H7N3O B1340707 3(2H)-Pyridazinone, 6-(aminomethyl)- CAS No. 84554-11-0

3(2H)-Pyridazinone, 6-(aminomethyl)-

Cat. No.: B1340707
CAS No.: 84554-11-0
M. Wt: 125.13 g/mol
InChI Key: OHZLIGMQLGJAHL-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(aminomethyl)- is a heterocyclic compound that features a pyridazinone ring with an aminomethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(aminomethyl)- typically involves the reaction of pyridazinone derivatives with aminomethylating agents. One common method is the reaction of 3(2H)-pyridazinone with formaldehyde and ammonia or primary amines under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(aminomethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridazinone derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Halides, electrophiles; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at varying temperatures depending on the reactivity of the electrophile.

Major Products Formed

    Oxidation: N-oxides of 3(2H)-Pyridazinone, 6-(aminomethyl)-

    Reduction: Reduced pyridazinone derivatives

    Substitution: Substituted aminomethyl-pyridazinone derivatives

Scientific Research Applications

3(2H)-Pyridazinone, 6-(aminomethyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(aminomethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 6-(methyl)-
  • 3(2H)-Pyridazinone, 6-(ethyl)-
  • 3(2H)-Pyridazinone, 6-(hydroxymethyl)-

Uniqueness

3(2H)-Pyridazinone, 6-(aminomethyl)- is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The aminomethyl group can participate in a wider range of chemical reactions and form stronger interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(aminomethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLIGMQLGJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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